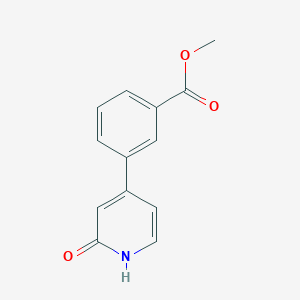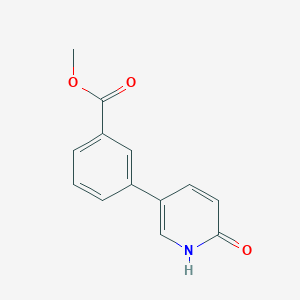
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is a compound belonging to the class of pyridines, which are heterocyclic aromatic compounds consisting of a five-membered ring of carbon atoms and one nitrogen atom. Pyridines are widely used in organic synthesis as a building block for more complex molecules and as a precursor for pharmaceuticals and other compounds. 3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is a useful intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds including those used in medicinal and agrochemical applications.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds, or as an inhibitor of the binding of certain drugs to their target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism and to inhibit the binding of certain drugs to their target proteins. In addition, it has been shown to have antifungal and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) in laboratory experiments is its availability. It is a relatively inexpensive and easily accessible compound, making it a useful intermediate for organic synthesis. However, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable and can decompose at higher temperatures.
Orientations Futures
Future research on 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) may include further investigation of its biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted on its potential applications in medicinal and agrochemical research. Finally, research could be conducted on the development of new methods for its use in aqueous solutions, as well as methods for its stabilization.
Méthodes De Synthèse
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) can be synthesized by a variety of methods, including the Wittig reaction, the Knoevenagel condensation, and the Heck reaction. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium ylide to form an alkene. In the Knoevenagel condensation, an aldehyde or ketone is reacted with a carbonyl compound in the presence of a base to form an α,β-unsaturated carbonyl compound. In the Heck reaction, an aryl halide is reacted with an alkene in the presence of a palladium catalyst to form a vinyl-substituted aryl compound. All three methods can be used to synthesize 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) from the corresponding aldehyde or ketone.
Applications De Recherche Scientifique
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has been used in a variety of scientific research applications, including in the synthesis of novel compounds for medicinal and agrochemical use. For example, 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has been used in the synthesis of a novel class of antifungal compounds, and has also been used in the synthesis of a novel class of insecticides. 3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has also been used in the synthesis of a novel class of compounds for the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
methyl 4-(3-hydroxypyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-6-4-9(5-7-10)12-11(15)3-2-8-14-12/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOVAZVAUABGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682924 |
Source


|
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-75-2 |
Source


|
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367391.png)

![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367396.png)




![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367439.png)




